DPTN dihydrochloride

Description

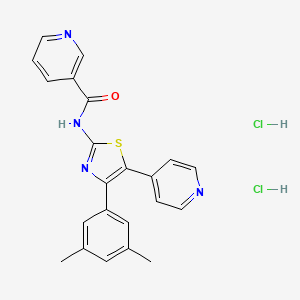

DPTN dihydrochloride (CAS: 325767-87-1) is a potent and selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) involved in modulating physiological processes such as inflammation, cancer progression, and neuroprotection. Its molecular formula is C22H20Cl2N4OS, with a molecular weight of 459.39 g/mol. Structurally, it features a pyridinecarboxamide backbone, a thiazolyl ring, and dimethylphenyl substituents, which contribute to its high receptor-binding affinity.

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C22H20Cl2N4OS |

|---|---|

Poids moléculaire |

459.4 g/mol |

Nom IUPAC |

N-[4-(3,5-dimethylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-yl]pyridine-3-carboxamide;dihydrochloride |

InChI |

InChI=1S/C22H18N4OS.2ClH/c1-14-10-15(2)12-18(11-14)19-20(16-5-8-23-9-6-16)28-22(25-19)26-21(27)17-4-3-7-24-13-17;;/h3-13H,1-2H3,(H,25,26,27);2*1H |

Clé InChI |

GTWKWBXTCBUKTR-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC(=C1)C2=C(SC(=N2)NC(=O)C3=CN=CC=C3)C4=CC=NC=C4)C.Cl.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism

-

Substrate Preparation :

-

Cyclocondensation :

The α-bromo-4-pyridinyl glyoxal reacts with 3,5-dimethylphenyl thiourea in ethanol under reflux (78–80°C, 12–18 hours). The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon, followed by dehydrohalogenation to form the thiazole ring.

Equation :

Optimization Insights

-

Catalyst : Palladium-rhodium alloy membranes (90% Pd, 10% Rh) enhance hydrogenation efficiency in precursor synthesis (e.g., 2,4-diaminophenol dihydrochloride in Patent US4323708A).

-

Solvent : Ethanol ensures solubility of intermediates and facilitates byproduct removal via filtration.

Amide Bond Formation

The thiazole-2-amine intermediate undergoes amidation with nicotinoyl chloride to yield DPTN free base.

Procedure

-

Activation : Nicotinic acid is converted to nicotinoyl chloride using thionyl chloride (SOCl<sub>2</sub>) in dry dichloromethane (DCM).

-

Coupling : Thiazole-2-amine (1 eq) reacts with nicotinoyl chloride (1.2 eq) in dimethylformamide (DMF) with triethylamine (Et<sub>3</sub>N) as a base (0–5°C, 4 hours).

Equation :

Yield and Purity

-

Yield : 80–90% after column chromatography (silica gel, ethyl acetate/hexanes).

-

Purity : >98% confirmed via HPLC (C18 column, acetonitrile/water).

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt to enhance solubility and stability.

Salt Precipitation

-

Acid Treatment : DPTN free base is dissolved in anhydrous isopropanol, and HCl gas is bubbled through the solution until pH ≤ 2.0.

-

Crystallization : The mixture is cooled to 0–5°C, inducing precipitation. Crystals are filtered, washed with cold isopropanol, and dried under vacuum.

Equation :

Recrystallization

Process Optimization and Scaling

Catalytic Hydrogenation

Patent US4323708A highlights the role of Pd-Rh catalysts in hydrogenation steps, achieving 92% yield for dihydrochloride intermediates. For DPTN, analogous conditions (H<sub>2</sub> at 60 atm, 140°C) reduce reaction times by 50% compared to atmospheric pressure.

Green Chemistry Considerations

-

Solvent Recycling : Isopropanol and DMF are recovered via distillation (>90% efficiency).

-

Waste Reduction : HBr byproducts from thiazole synthesis are neutralized with NaOH to NaBr, minimizing environmental impact.

Analytical Characterization

Table 2. Key Physicochemical Properties of this compound

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 459.39 g/mol | Mass spectrometry | |

| Solubility | 5 mg/mL in DMSO | USP dissolution | |

| Melting Point | 235–238°C (dec.) | Differential scanning calorimetry | |

| Purity | ≥98.5% | HPLC |

Challenges and Solutions

-

Impurity Control :

-

Scale-Up :

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le DPTN dihydrochlorure a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme un composé outil pour étudier le récepteur A3 de l'adénosine et son rôle dans diverses voies biochimiques.

Biologie : Les chercheurs utilisent le DPTN dihydrochlorure pour étudier les rôles physiologiques et pathologiques du récepteur A3 de l'adénosine dans différents organismes.

Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels dans le traitement de pathologies telles que le glaucome, l'asthme et d'autres maladies inflammatoires.

Industrie : Le DPTN dihydrochlorure est utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans les tests de criblage de médicaments.

Mécanisme d'action

Le DPTN dihydrochlorure exerce ses effets en se liant sélectivement au récepteur A3 de l'adénosine, bloquant ainsi l'action de l'adénosine. Cette inhibition empêche les voies de signalisation en aval qui sont généralement activées par la liaison de l'adénosine. Les cibles moléculaires comprennent le récepteur A3 de l'adénosine, et les voies impliquées sont principalement liées à la signalisation de l'AMP cyclique (AMPc).

Applications De Recherche Scientifique

DPTN dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a tool compound to study the A3 adenosine receptor and its role in various biochemical pathways.

Biology: Researchers use this compound to investigate the physiological and pathological roles of the A3 adenosine receptor in different organisms.

Medicine: The compound is being explored for its potential therapeutic effects in treating conditions such as glaucoma, asthma, and other inflammatory diseases.

Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in drug screening assays .

Mécanisme D'action

DPTN dihydrochloride exerts its effects by selectively binding to the A3 adenosine receptor, thereby blocking the action of adenosine. This inhibition prevents the downstream signaling pathways that are typically activated by adenosine binding. The molecular targets include the A3 adenosine receptor, and the pathways involved are primarily related to cyclic AMP (cAMP) signaling .

Comparaison Avec Des Composés Similaires

Comparison with Similar Adenosine Receptor Modulators

Selectivity and Potency Profiles

The table below compares this compound with other adenosine receptor-targeting compounds, emphasizing receptor subtype selectivity, potency, and applications:

Key Findings:

DPTN vs. MRS 1754 :

- DPTN targets A3AR with species-specific potency, whereas MRS 1754 selectively inhibits A2BAR. The latter’s negligible affinity for A1/A3 (<1% of DPTN’s A3AR potency) makes it unsuitable for A3AR-focused studies.

- DPTN’s cross-species efficacy (human, mouse, rat) supports translational research.

DPTN vs. NECA: NECA is a non-selective agonist with similar affinity for all adenosine receptors, limiting its utility in subtype-specific studies. DPTN’s antagonism and selectivity enable precise modulation of A3AR pathways in conditions like cancer and ischemia.

Structural and Functional Advantages

Activité Biologique

DPTN dihydrochloride, chemically known as N-[4-(3,5-dimethylphenyl)-5-(4-pyridinyl)-2-thiazolyl]-3-pyridinecarboxamide dihydrochloride, is a potent and selective antagonist of the A3 adenosine receptor (A3AR). This compound has garnered attention in pharmacological research due to its potential applications in treating various conditions related to pain, ischemia, and inflammation.

DPTN exhibits high affinity for the A3 adenosine receptor with reported Ki values ranging from 0.36 to 1.65 nM for human A3AR and 1.6 to 8.53 nM for rat A3AR . The compound's structure-activity relationship (SAR) indicates that modifications to its chemical structure can significantly influence its binding affinity and selectivity towards different adenosine receptors.

Table 1: Binding Affinities of DPTN

| Receptor Type | Ki Value (nM) |

|---|---|

| Human A3AR | 0.36 - 1.65 |

| Rat A3AR | 1.6 - 8.53 |

DPTN functions primarily as an antagonist at the A3 adenosine receptor, which is implicated in various physiological processes including immune response modulation and regulation of inflammation . By blocking this receptor, DPTN may help alleviate conditions exacerbated by excessive adenosine signaling.

Biological Effects

Research indicates that DPTN can reduce intrapulmonary pressure when used in conjunction with corticosteroids like dexamethasone, suggesting potential therapeutic benefits in respiratory conditions . Furthermore, its ability to cross the blood-brain barrier in animal models opens avenues for investigating its effects on central nervous system disorders.

Example Case Study: Inflammation Reduction

A study evaluating the anti-inflammatory effects of DPTN demonstrated significant reductions in inflammatory markers in a rat model of lung inflammation when administered alongside dexamethasone. This highlights its potential role as an adjunct therapy in managing inflammatory conditions .

Research Findings

Recent studies have focused on synthesizing radiolabeled derivatives of DPTN for imaging studies, which could further elucidate its pharmacokinetics and receptor binding dynamics across different species . The development of high-affinity radioligands based on DPTN has been particularly promising for non-invasive imaging techniques.

Table 2: Radioligand Characteristics

| Radioligand | Kd Value (nM) | Species |

|---|---|---|

| [^3H]MRS7799 | 0.55 | Human |

| [^3H]MRS7799 | 3.74 | Mouse |

| [^3H]MRS7799 | 2.80 | Rat |

Q & A

Q. What is the primary mechanism of action of DPTN dihydrochloride in adenosine receptor studies, and how is its selectivity validated?

this compound is a potent and selective antagonist of the A3 adenosine receptor (A3AR), with species-specific binding affinities (Ki values: 1.65 nM for human, 9.61 nM for mouse, and 8.53 nM for rat A3AR) . To validate selectivity, researchers should perform competitive radioligand binding assays using labeled adenosine receptor ligands (e.g., [³H]-NECA for A3AR) and compare displacement curves across A1, A2A, and A2B receptor subtypes. Cross-reactivity can be ruled out by confirming negligible inhibition (>100 nM Ki) at non-target receptors. Dose-response studies in transfected cell lines (e.g., HEK293 expressing human A3AR) further validate specificity .

Q. What experimental protocols are recommended to determine the optimal concentration range for this compound in vitro?

Optimal concentrations are derived from dose-response curves using functional assays such as cAMP inhibition (for A3AR antagonism) or calcium mobilization. Start with a logarithmic concentration range (e.g., 0.1–1000 nM) and calculate IC50 values. For example, in A3AR-expressing cells, pre-incubate DPTN for 15–30 minutes before agonist challenge (e.g., Cl-IB-MECA). Include controls with selective A3AR agonists/antagonists (e.g., MRS1523) to confirm target engagement. Ensure purity >99% (via HPLC) to avoid off-target effects from impurities .

Q. How should researchers address batch-to-batch variability in this compound for reproducible results?

Standardize assays using certified reference materials with documented purity (>99%) and lot-specific Certificates of Analysis (CoA). Perform quality control (QC) checks via mass spectrometry and NMR to confirm structural integrity. Pre-test each batch in a standardized binding assay (e.g., A3AR displacement) and normalize results to a reference batch. Report batch numbers and QC data in publications to enhance reproducibility .

Advanced Research Questions

Q. What experimental design considerations are critical when administering this compound in vivo to study A3AR-mediated pathways?

Key factors include:

- Species-specific pharmacokinetics : Adjust doses based on interspecies Ki differences (e.g., higher doses in mice due to lower A3AR affinity) .

- Route of administration : Intraperitoneal (IP) or intravenous (IV) delivery ensures bioavailability; validate plasma concentrations via LC-MS/MS.

- Off-target effects : Include control groups with A3AR knockout models or co-administer a selective A3AR agonist (e.g., IB-MECA) to confirm mechanism-specific effects.

- Toxicity screening : Conduct acute toxicity studies (e.g., 14-day observation post-dose) to rule out non-specific organ damage .

Q. How can researchers reconcile discrepancies in reported Ki values for this compound across species?

Discrepancies arise from receptor homology differences (e.g., 85% sequence identity between human and rat A3AR) and assay conditions (e.g., GTPγS vs. cAMP assays). To address this:

Q. What methodological approaches are recommended for studying synergistic effects between this compound and other adenosine receptor modulators?

- Isobolographic analysis : Combine DPTN with A2A antagonists (e.g., SCH58261) at fixed ratios and calculate combination indices (CI <1 indicates synergy).

- Pathway-specific assays : Measure downstream markers (e.g., phosphorylated ERK for A3AR signaling) in the presence of dual modulators.

- In vivo synergy testing : Use tumor xenograft models (e.g., A3AR-overexpressing cancers) to assess combined efficacy versus monotherapy. Always include vehicle and single-agent controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.